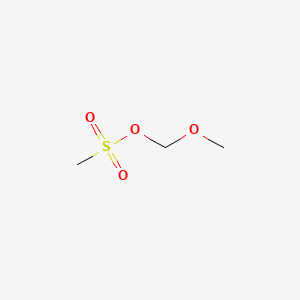
4-(Methyltellanyl)but-1-en-3-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methyltellanyl)but-1-en-3-yne is an organotellurium compound with the molecular formula C5H8Te This compound is characterized by the presence of a tellurium atom bonded to a buten-3-yne structure
Métodos De Preparación
The synthesis of 4-(Methyltellanyl)but-1-en-3-yne typically involves the reaction of tellurium-containing reagents with buten-3-yne precursors. One common method is the reaction of methyltellurium trichloride with but-1-en-3-yne in the presence of a base, such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the tellurium compound. The product is then purified using standard techniques such as column chromatography.
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. the general principles of organotellurium chemistry suggest that large-scale synthesis would follow similar routes as laboratory-scale preparations, with additional considerations for safety and efficiency.
Análisis De Reacciones Químicas
4-(Methyltellanyl)but-1-en-3-yne undergoes a variety of chemical reactions, including:
Oxidation: The tellurium atom in the compound can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid. This reaction typically results in the formation of tellurium oxides or tellurium-containing heterocycles.
Reduction: Reduction of the tellurium atom can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction often leads to the formation of tellurium hydrides or the cleavage of the tellurium-carbon bond.
Substitution: The tellurium atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents for this reaction include organolithium or Grignard reagents, which replace the tellurium atom with other organic groups.
Addition: The alkyne moiety in the compound can undergo addition reactions with various electrophiles, such as halogens or hydrogen halides, leading to the formation of substituted alkenes or alkynes.
Aplicaciones Científicas De Investigación
4-(Methyltellanyl)but-1-en-3-yne has several applications in scientific research:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organotellurium compounds
Materials Science: Organotellurium compounds, including this compound, are investigated for their potential use in the development of semiconductors and other electronic materials. The presence of tellurium can impart unique electronic properties to these materials.
Biological Studies: Although less common, some studies explore the biological activity of organotellurium compounds. These compounds can exhibit antimicrobial, anticancer, and antioxidant properties, making them of interest in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 4-(Methyltellanyl)but-1-en-3-yne is primarily related to the chemical reactivity of the tellurium atom. Tellurium can form various oxidation states, allowing it to participate in redox reactions. In biological systems, organotellurium compounds can interact with thiol groups in proteins and enzymes, potentially leading to the inhibition of enzyme activity or the induction of oxidative stress. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
4-(Methyltellanyl)but-1-en-3-yne can be compared to other organotellurium compounds, such as:
Diphenyl ditelluride: A commonly studied organotellurium compound with applications in organic synthesis and materials science. Unlike this compound, diphenyl ditelluride contains two tellurium atoms bonded to phenyl groups.
Tellurophene: A tellurium-containing heterocycle with potential applications in organic electronics. Tellurophene differs from this compound in its cyclic structure and electronic properties.
Methyltellurium trichloride: A precursor used in the synthesis of various organotellurium compounds. It is more reactive and less stable than this compound, making it useful for introducing tellurium into organic molecules.
The uniqueness of this compound lies in its combination of a tellurium atom with a buten-3-yne structure, providing a versatile platform for further chemical modifications and applications.
Propiedades
Número CAS |
32872-37-0 |
|---|---|
Fórmula molecular |
C5H6Te |
Peso molecular |
193.7 g/mol |
Nombre IUPAC |
4-methyltellanylbut-1-en-3-yne |
InChI |
InChI=1S/C5H6Te/c1-3-4-5-6-2/h3H,1H2,2H3 |
Clave InChI |
XKUBSCWXDGXIFP-UHFFFAOYSA-N |
SMILES canónico |
C[Te]C#CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


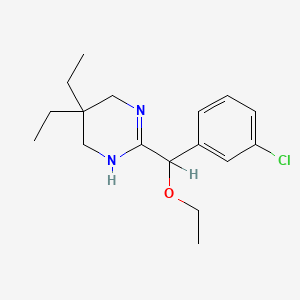
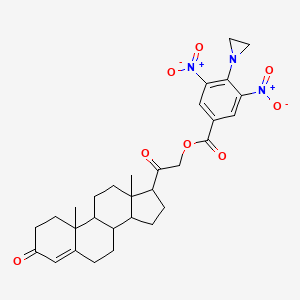
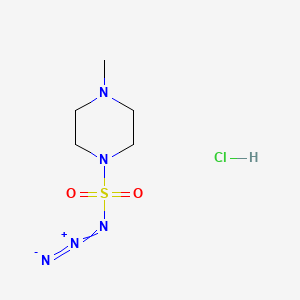
![methyl (6E,10E)-5-acetyloxy-4-(2-hydroxy-2-methyl-3-oxobutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B14695698.png)
![2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14695703.png)
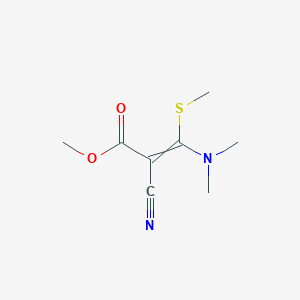

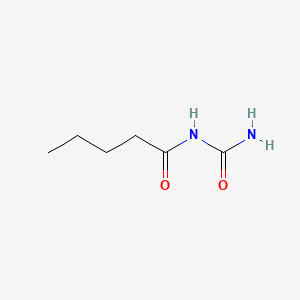
![Phenol, 4-[(4-methylphenyl)methyl]-](/img/structure/B14695713.png)
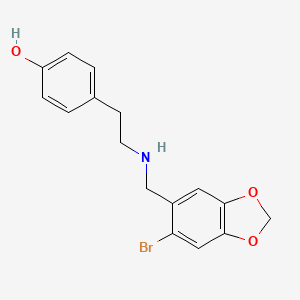
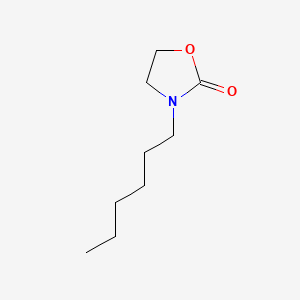
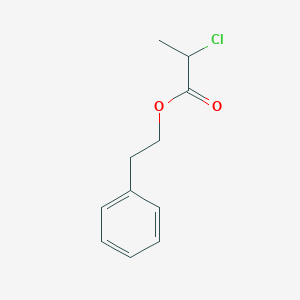
![4-{[(2-Fluoroethyl)carbamoyl]amino}cyclohexyl acetate](/img/structure/B14695733.png)
